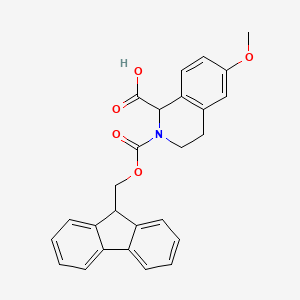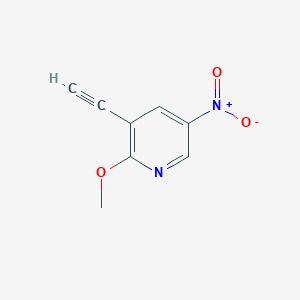
3-Ethynyl-2-methoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2-methoxy-5-nitropyridine is a versatile chemical compound with the molecular formula C8H6N2O3 It is characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methoxy-5-nitropyridine typically involves the nitration of 2-methoxypyridine followed by the introduction of an ethynyl group. One common method involves the reaction of 2-methoxypyridine with nitric acid to form 2-methoxy-5-nitropyridine. Subsequently, the ethynyl group is introduced through a Sonogashira coupling reaction using ethynyltrimethylsilane and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts to facilitate the coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Ethynyl-2-methoxy-5-nitropyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in cycloaddition reactions, leading to the formation of bioactive compounds. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Methoxy-2-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Ethoxy-5-nitropyridine: Contains an ethoxy group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-Ethynyl-2-methoxy-5-nitropyridine stands out due to the presence of the ethynyl group, which imparts unique reactivity and enables its use in a broader range of chemical transformations. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3-ethynyl-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C8H6N2O3/c1-3-6-4-7(10(11)12)5-9-8(6)13-2/h1,4-5H,2H3 |
Clave InChI |
KKOPWDTYUZJYAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)[N+](=O)[O-])C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


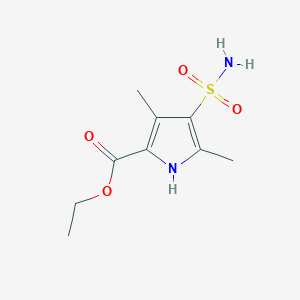


![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)
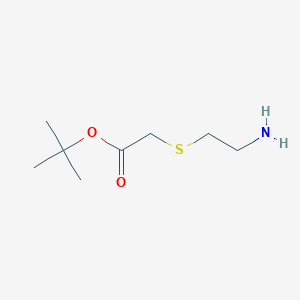

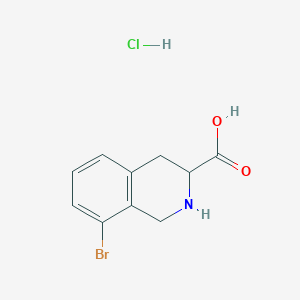
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)
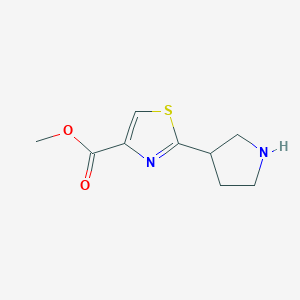

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
